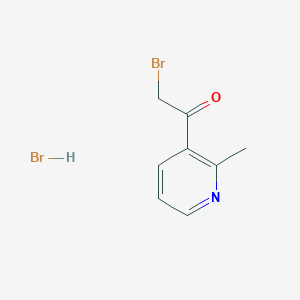

2-Bromo-1-(2-methylpyridin-3-yl)ethanone hydrobromide

Vue d'ensemble

Description

2-Bromo-1-(2-methylpyridin-3-yl)ethanone hydrobromide is a chemical compound with the molecular formula C9H9BrN2O·HBr It is a brominated derivative of 2-methylpyridine, featuring a bromoethyl ketone functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the bromination of 2-methylpyridine followed by subsequent functional group modifications. One common method involves the reaction of 2-methylpyridine with bromoacetyl chloride in the presence of a suitable base, such as triethylamine, to form the bromoethyl ketone intermediate. The resulting compound is then treated with hydrobromic acid to yield 2-bromo-1-(2-methylpyridin-3-yl)ethanone hydrobromide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production typically employs optimized reaction conditions to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-1-(2-methylpyridin-3-yl)ethanone hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions typically yield the corresponding alcohol or amine derivatives.

Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.

Applications De Recherche Scientifique

2-Bromo-1-(2-methylpyridin-3-yl)ethanone hydrobromide has several scientific research applications across different fields:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation.

Industry: It is utilized in the manufacturing of specialty chemicals and materials, including polymers and coatings.

Mécanisme D'action

2-Bromo-1-(2-methylpyridin-3-yl)ethanone hydrobromide is similar to other brominated pyridine derivatives, such as 2-bromo-1-(pyridin-3-yl)ethanone and 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. its unique structural features, such as the presence of the methyl group on the pyridine ring, contribute to its distinct chemical properties and reactivity.

Comparaison Avec Des Composés Similaires

2-Bromo-1-(pyridin-3-yl)ethanone

2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

2-Bromo-1-(2-methylpyridin-3-yl)ethanone hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHBrNO

- Molecular Weight : 280.95 g/mol

- IUPAC Name : 2-bromo-1-(2-methylpyridin-3-yl)ethan-1-one hydrobromide

- CAS Number : 17694-68-7

The presence of bromine and nitrogen in its structure contributes to its reactivity and biological activity, particularly in enzyme inhibition and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The bromine atom can form covalent bonds with nucleophilic sites in enzymes, leading to inhibition of enzymatic activity. This mechanism is crucial for compounds designed to act as inhibitors in various biochemical pathways .

- Protein Interactions : The compound can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and stability of the compound-protein complex. This is particularly relevant for drug design aimed at targeting protein functions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Potential : Some studies have explored its role as a potential anticancer agent, focusing on its ability to inhibit cell proliferation in cancer cell lines. The compound's structural features may allow it to interfere with cancer-related pathways .

- Anti-inflammatory Effects : It has been investigated for anti-inflammatory properties, potentially acting on pathways involved in inflammation and immune response modulation .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

Applications in Medicinal Chemistry

The compound's unique structure allows it to serve as a lead compound for further drug development:

- Drug Development : Its potential as a pharmacophore makes it a candidate for synthesizing new drugs targeting various diseases, particularly those involving pyridine derivatives .

- Research Tool : In biochemical assays, it is used to study enzyme interactions and cellular processes, providing insights into the mechanisms of action relevant to disease pathways .

Propriétés

IUPAC Name |

2-bromo-1-(2-methylpyridin-3-yl)ethanone;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO.BrH/c1-6-7(8(11)5-9)3-2-4-10-6;/h2-4H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQWBFDKASRNBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.